3-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)butanamide
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Overview
Description
3-Methyl-N-((2-morpholinopyrimidin-4-yl)methyl)butanamide is a chemical compound that belongs to the class of morpholinopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-N-((2-morpholinopyrimidin-4-yl)methyl)butanamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidine core One common approach is the reaction of morpholine with a suitable pyrimidinyl derivative under controlled conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-N-((2-morpholinopyrimidin-4-yl)methyl)butanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 3-Methyl-N-((2-morpholinopyrimidin-4-yl)methyl)butanamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential as an anti-inflammatory agent in biological research. Studies have demonstrated its ability to inhibit inflammatory pathways in macrophage cells.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. Its anti-inflammatory and analgesic effects make it a candidate for the development of new drugs.
Industry: In industry, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which 3-Methyl-N-((2-morpholinopyrimidin-4-yl)methyl)butanamide exerts its effects involves the inhibition of specific molecular targets. The compound interacts with enzymes and receptors involved in inflammatory pathways, leading to the suppression of inflammation and pain.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the production of inflammatory mediators.
Receptors: It may also interact with receptors such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which play a role in the regulation of inflammation.
Comparison with Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.
Morpholinopyrimidines: Other derivatives within the same class, such as 6-methyl-2-morpholinopyrimidin-4-ol.
Uniqueness: 3-Methyl-N-((2-morpholinopyrimidin-4-yl)methyl)butanamide stands out due to its specific structural features and biological activities. Its unique combination of functional groups and molecular interactions make it distinct from other compounds in its class.
Properties
IUPAC Name |
3-methyl-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-11(2)9-13(19)16-10-12-3-4-15-14(17-12)18-5-7-20-8-6-18/h3-4,11H,5-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNJDGZMVKDFMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=NC(=NC=C1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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